molecular formula C30H30N2O3 B10869644 10-(cyclohexylcarbonyl)-3-(2-furyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-(cyclohexylcarbonyl)-3-(2-furyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10869644
M. Wt: 466.6 g/mol
InChI Key: RLLYGTCQBYBSNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(cyclohexylcarbonyl)-3-(2-furyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepine family. This compound features a unique structure with multiple functional groups, including a cyclohexylcarbonyl group, a furyl group, and a phenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(cyclohexylcarbonyl)-3-(2-furyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through the condensation of appropriate benzene derivatives with diamines under acidic or basic conditions.

    Introduction of the cyclohexylcarbonyl group: This step often involves the acylation of the dibenzo[b,e][1,4]diazepine core using cyclohexylcarbonyl chloride in the presence of a base such as pyridine.

    Attachment of the furyl and phenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions, using reagents like furylboronic acid and phenylboronic acid in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, organometallic reagents (e.g., Grignard reagents).

Major Products

    Oxidation: Oxidized derivatives of the furyl group.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

The compound is investigated for its potential pharmacological properties

Industry

In the industrial sector, the compound’s stability and reactivity make it useful in the development of advanced materials, such as polymers and coatings. It is also explored for its potential use in organic electronics and optoelectronic devices.

Mechanism of Action

The mechanism of action of 10-(cyclohexylcarbonyl)-3-(2-furyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating the target molecules. Pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 10-(cyclohexylcarbonyl)-3-(2-furyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C30H30N2O3

Molecular Weight

466.6 g/mol

IUPAC Name

5-(cyclohexanecarbonyl)-9-(furan-2-yl)-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C30H30N2O3/c33-26-19-22(27-16-9-17-35-27)18-24-28(26)29(20-10-3-1-4-11-20)32(25-15-8-7-14-23(25)31-24)30(34)21-12-5-2-6-13-21/h1,3-4,7-11,14-17,21-22,29,31H,2,5-6,12-13,18-19H2

InChI Key

RLLYGTCQBYBSNQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)N2C(C3=C(CC(CC3=O)C4=CC=CO4)NC5=CC=CC=C52)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.